

chemical structure and function of β -Nicotinamide adenine dinucleotide phosphate disodium salt

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Compound of Interest

Compound Name: NADP disodium salt

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An In-depth Technical Guide to β -Nicotinamide Adenine Dinucleotide Phosphate Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, function, and experimental applications of β -Nicotinamide adenine dinucleotide phosphate (NADP+) disodium salt. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various fields of biological research.

Chemical Structure and Physicochemical Properties

β -Nicotinamide adenine dinucleotide phosphate, in its oxidized form (NADP+), is a critical coenzyme in all living cells.^[1] The disodium salt is a common and stable formulation used in research and diagnostics.

The structure of β -NADP+ consists of two nucleotide units joined through their phosphate groups. One nucleotide contains an adenine base and the other a nicotinamide base. A key distinguishing feature from its analogue, nicotinamide adenine dinucleotide (NAD+), is the presence of an additional phosphate group attached to the 2' position of the ribose sugar of the adenosine moiety.^[1]

Table 1: Physicochemical Properties of β -Nicotinamide Adenine Dinucleotide Phosphate Disodium Salt

Property	Value	References
Synonyms	β -NADP- Na_2 , Triphosphopyridine nucleotide disodium salt	[2]
CAS Number	24292-60-2	[2]
Molecular Formula	$\text{C}_{21}\text{H}_{26}\text{N}_7\text{Na}_2\text{O}_{17}\text{P}_3$	[2]
Molecular Weight	787.37 g/mol	
Appearance	White to yellowish solid/powder	
Solubility	Soluble in water (50 mg/mL)	
Storage Temperature	-20°C	
Melting Point	175-178 °C (decomposes)	
Molar Extinction Coefficient (260 nm)	$18.0 \times 10^3 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$ (at pH 7.0)	

Biological Function and Significance

The primary role of the NADP⁺/NADPH redox couple is to serve as an electron carrier in a multitude of enzymatic reactions. NADPH, the reduced form, is a potent reducing agent essential for various anabolic pathways and antioxidant defense systems.

Role in Anabolic Pathways

NADPH provides the reducing power for biosynthetic reactions, including:

- **Fatty Acid Synthesis:** NADPH is a crucial cofactor for fatty acid synthase (FAS) in the synthesis of fatty acids.

- **Cholesterol Synthesis:** The synthesis of cholesterol and other steroids is dependent on NADPH.
- **Nucleic Acid Synthesis:** Ribonucleotide reductase, an enzyme that catalyzes the formation of deoxyribonucleotides from ribonucleotides, requires NADPH.

Antioxidant Defense and Reactive Oxygen Species (ROS) Detoxification

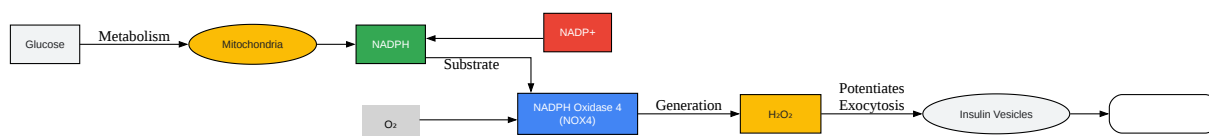
NADPH is paramount in maintaining a reduced cellular environment and mitigating oxidative stress. It is the primary electron donor for the glutathione reductase-glutathione peroxidase system, which detoxifies harmful reactive oxygen species such as hydrogen peroxide.

Key Signaling Pathways Involving NADPH

Beyond its metabolic functions, NADPH is a critical modulator of various signaling pathways.

Insulin Signaling

Recent evidence highlights a crucial role for NADPH in glucose-stimulated insulin secretion from pancreatic β -cells. NADPH produced in the mitochondria is not only a metabolic coupling factor but also a substrate for NADPH oxidase 4 (NOX4). NOX4 generates hydrogen peroxide (H_2O_2), which acts as a signaling molecule to potentiate insulin release.

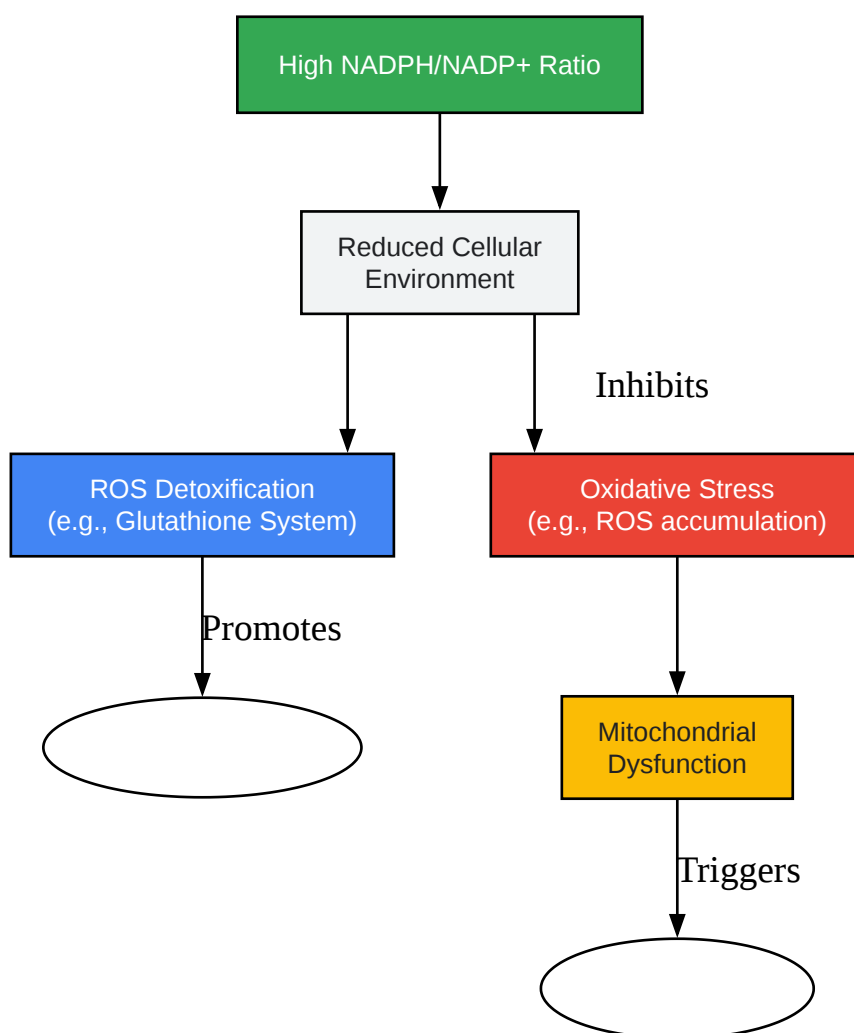


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Role of NADPH in Insulin Secretion

Regulation of Apoptosis

The cellular redox state, largely maintained by the NADPH-dependent antioxidant systems, is a critical determinant in the regulation of apoptosis (programmed cell death). A high NADPH/NADP⁺ ratio supports a reduced environment, protecting cells from oxidative stress-induced apoptosis. Conversely, depletion of NADPH can lead to an accumulation of ROS, which can trigger the intrinsic apoptotic pathway through mitochondrial dysfunction.



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Influence of NADPH on Apoptosis Regulation

Experimental Protocols

Spectrophotometric Assay of NADP⁺ using Glucose-6-Phosphate Dehydrogenase (G6PD)

This protocol describes a common method for the quantification of NADP⁺ based on its enzymatic reduction to NADPH, which can be measured by the increase in absorbance at 340 nm.

Principle:

Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono- δ -lactone, with the concomitant reduction of NADP⁺ to NADPH. The rate of NADPH formation is directly proportional to the initial concentration of NADP⁺ in the sample, assuming G6P and G6PD are in excess.

Materials:

- Spectrophotometer capable of measuring absorbance at 340 nm
- Cuvettes (1 cm path length)
- Tris-HCl buffer (e.g., 100 mM, pH 8.0)
- Glucose-6-phosphate (G6P) solution (e.g., 10 mM)
- Glucose-6-phosphate dehydrogenase (G6PD) from a suitable source (e.g., yeast or *Leuconostoc mesenteroides*)
- β -NADP⁺ disodium salt standard solutions of known concentrations
- Sample containing unknown NADP⁺ concentration

Procedure:

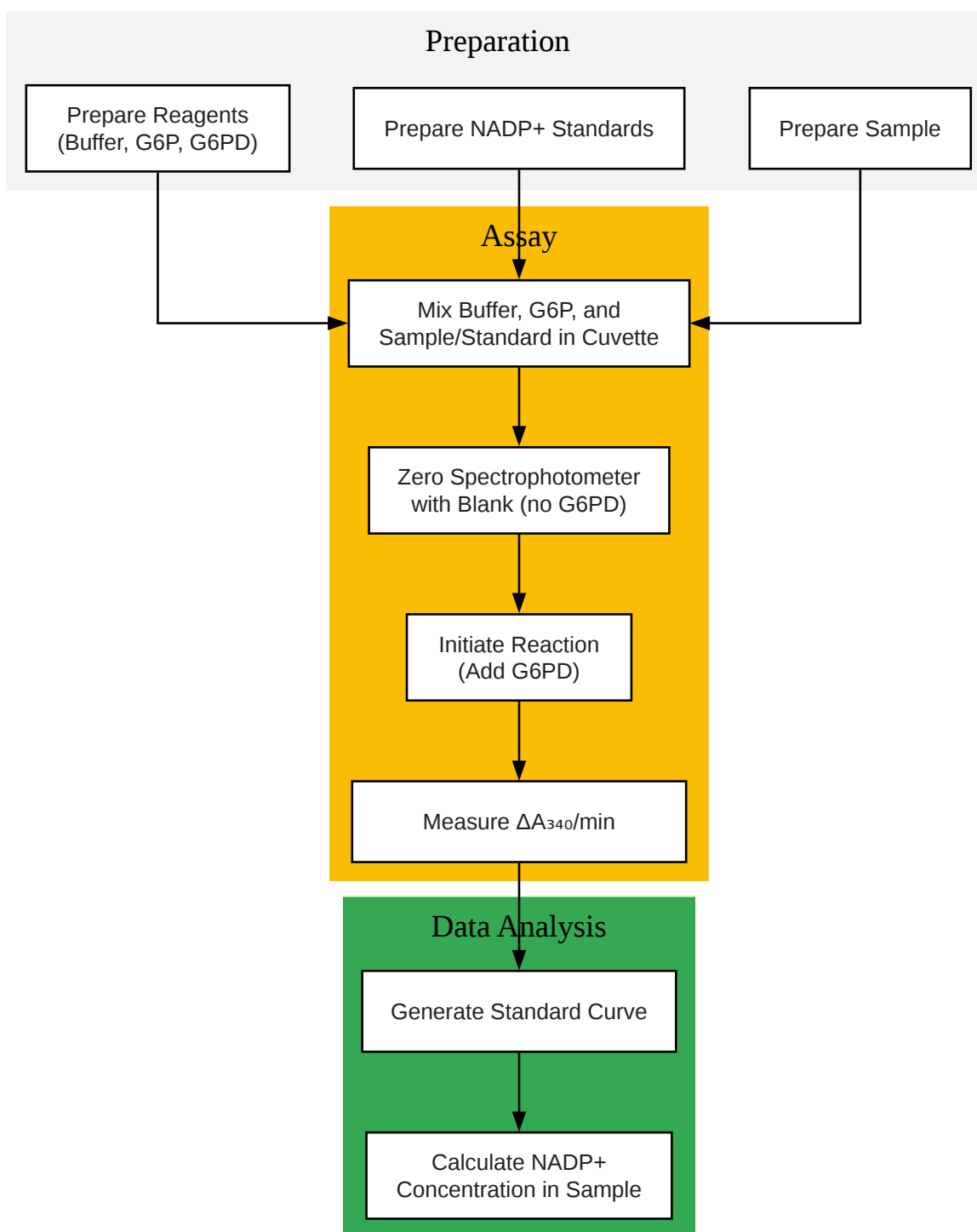
- Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in the specified order:
 - Tris-HCl buffer
 - G6P solution
 - Sample or NADP⁺ standard

- **Blank Measurement:** Prepare a blank cuvette containing the reaction mixture without the enzyme (G6PD). Place the blank in the spectrophotometer and zero the absorbance at 340 nm.
- **Initiation of Reaction:** To the sample/standard cuvette, add the G6PD solution to initiate the reaction. Mix gently by inverting the cuvette.
- **Absorbance Measurement:** Immediately place the cuvette in the spectrophotometer and start monitoring the increase in absorbance at 340 nm over a defined period (e.g., 3-5 minutes). Record the change in absorbance per minute ($\Delta A_{340}/\text{min}$).
- **Calculation:** The concentration of NADP⁺ in the sample can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm ($6220 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$).

Table 2: Kinetic Parameters of Glucose-6-Phosphate Dehydrogenase for NADP⁺

Enzyme Source	K _m for NADP ⁺ (μM)	k _{cat} (s ⁻¹)	Reference
Human Placenta	20 ± 10	-	
Pig Liver	4.8	-	
Wild-Type Human (recombinant)	6.1	223	

Note: k_{cat} values are highly dependent on assay conditions.



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Workflow for Spectrophotometric NADP⁺ Assay

Conclusion

β -Nicotinamide adenine dinucleotide phosphate disodium salt is an indispensable tool in biochemical and cellular research. Its central role in metabolism and signaling makes it a key molecule of interest in understanding normal physiology and various pathological states. This guide has provided a detailed overview of its chemical properties, biological functions, and experimental applications, with the aim of supporting researchers in their scientific endeavors.

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